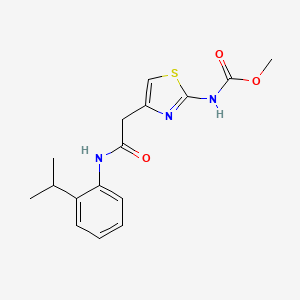

Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Descripción

Propiedades

IUPAC Name |

methyl N-[4-[2-oxo-2-(2-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-10(2)12-6-4-5-7-13(12)18-14(20)8-11-9-23-15(17-11)19-16(21)22-3/h4-7,9-10H,8H2,1-3H3,(H,18,20)(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFHOEYNSHEDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors. For example, the reaction of 2-aminothiazole with an α-haloketone can yield the desired thiazole ring.

Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the thiazole derivative with methyl chloroformate in the presence of a base such as triethylamine.

Coupling with Isopropylphenylamine: The final step involves the coupling of the thiazole-carbamate intermediate with 2-isopropylphenylamine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the carbamate group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays indicated effective concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .

- Anticancer Properties : Preliminary research indicates that the compound may induce apoptosis in cancer cells. In vitro studies demonstrated reduced cell viability in human cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 15 to 25 µM, suggesting promising anticancer activity .

Pharmacology

The compound's interaction with P-glycoprotein (P-gp), a protein involved in drug resistance, has been a focal point of research. It was found to enhance the accumulation of chemotherapeutic agents in resistant cancer cells, indicating its potential as an adjuvant therapy .

Antimicrobial Activity

A comprehensive study evaluated the compound's effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 10 µg/mL |

This data suggests that the compound could serve as a basis for developing new antimicrobial agents.

Cytotoxicity in Cancer Cells

In vitro assays were conducted to assess cytotoxic effects on cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

These results indicate significant cytotoxicity and warrant further investigation into the compound's mechanisms of action against cancer cells.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Toxicological Profile

Preliminary toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to fully understand its safety profile and potential side effects.

Mecanismo De Acción

The mechanism of action of Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in cells. The compound may inhibit enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

The compound belongs to a broader class of thiazole derivatives functionalized with carbamate or urea groups. Below is a detailed comparison with structurally related analogs from literature:

Structural and Functional Group Comparisons

Key Observations :

- Carbamate vs. Urea Linkage : The target’s carbamate group (OCOOCH3) is less polar than urea (NHCONH) in analogs like 1f and 2a, which may reduce solubility but improve metabolic stability .

- In contrast, hydroperoxy groups in analogs may confer oxidative instability .

- Molecular Weight : The cefixime impurity (469.53 g/mol) is lighter than urea derivatives (638–709 g/mol), suggesting differences in pharmacokinetic profiles .

Actividad Biológica

Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H21N3O3S

- Molecular Weight : 347.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The thiazole moiety is known to interact with enzymes, potentially inhibiting their activity. This property is crucial for compounds targeting metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be linked to its structural components that resemble known antimicrobial agents.

- Antitumor Activity : Similar compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells. The specific mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.

Biological Activity Data

| Activity Type | Assay Methodology | Results |

|---|---|---|

| Antimicrobial | Disk diffusion method | Inhibition zones observed against E. coli and S. aureus |

| Antitumor | MTT assay on cancer cell lines | IC50 values ranged from 10 to 30 µM |

| Enzyme inhibition | Kinetic assays with target enzymes | Significant inhibition at micromolar concentrations |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Antitumor Studies : In vitro studies using human cancer cell lines indicated that the compound could induce apoptosis through the activation of caspase pathways. This finding aligns with previous research on thiazole derivatives, which have been recognized for their antitumor properties.

- Mechanistic Insights : Further investigations into the molecular interactions revealed that the compound binds to specific sites on target enzymes, leading to conformational changes that inhibit their catalytic functions. This was verified using molecular docking simulations.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : The thiazole ring can be synthesized through cyclization reactions involving thioamide derivatives.

- Introduction of Isopropylphenyl Group : This is achieved via Friedel-Crafts alkylation methods.

- Carbamate Formation : The final step involves the reaction of the intermediate with methyl chloroformate under basic conditions to yield the desired carbamate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and what key reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves refluxing precursors with sodium acetate in acetic acid to facilitate cyclization and carbamate formation. For example, thiazole ring formation can be achieved via condensation reactions under acidic conditions, with careful control of temperature (reflux for 3–5 hours) and stoichiometric ratios of reactants (e.g., sodium acetate as a base). Post-reaction purification often includes filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups such as amide C=O (~1650–1700 cm⁻¹) and carbamate N-H stretches (~3200–3400 cm⁻¹).

- ¹H/¹³C NMR : Confirms proton environments (e.g., thiazole protons at δ 7.2–8.5 ppm) and carbamate/amide carbonyl carbons (~155–170 ppm).

- Mass Spectrometry : Validates molecular weight (e.g., M⁺ peaks) and fragmentation patterns. These methods are critical for verifying synthetic success and detecting impurities .

Advanced Research Questions

Q. How can researchers optimize the purification of Methyl [...]carbamate when dealing with by-products from thiazole ring formation?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water or DMF/acetic acid) to enhance crystallization efficiency and reduce co-precipitation of by-products.

- Chromatography : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate gradients) to separate structurally similar impurities.

- Recrystallization Iterations : Multiple recrystallization steps with varying solvent polarities improve purity, as demonstrated in thiazole derivative syntheses .

Q. What strategies are employed to analyze and resolve contradictions in biological activity data across studies involving thiazole derivatives?

- Methodological Answer :

- Comparative Assays : Replicate experiments under standardized conditions (e.g., cell lines, dosage, exposure time) to isolate variables.

- Structural Confirmation : Verify compound purity via HPLC and XRD to rule out impurities affecting activity.

- Meta-Analysis : Cross-reference SAR data from analogs (e.g., substituent effects on the thiazole ring) to identify trends. For example, nitro or halogen substituents may enhance anticancer activity but reduce solubility, leading to inconsistent in vivo results .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the thiazole ring?

- Methodological Answer :

- Analog Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the 4- or 5-position of the thiazole ring via halogenation or alkylation reactions.

- Biological Testing : Screen analogs against target pathways (e.g., kinase inhibition assays for anticancer activity).

- Computational Modeling : Use docking simulations to predict binding affinities to therapeutic targets (e.g., ATP-binding pockets). Studies on related thiazole carbamates highlight the importance of electron-withdrawing groups for enhancing bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar thiazole carbamates?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in situ FTIR to track reaction progress and identify incomplete conversions.

- By-Product Analysis : Characterize side products (e.g., via LC-MS) to adjust stoichiometry or catalysts. For instance, excess acetic acid in reflux conditions may hydrolyze intermediates, reducing yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.